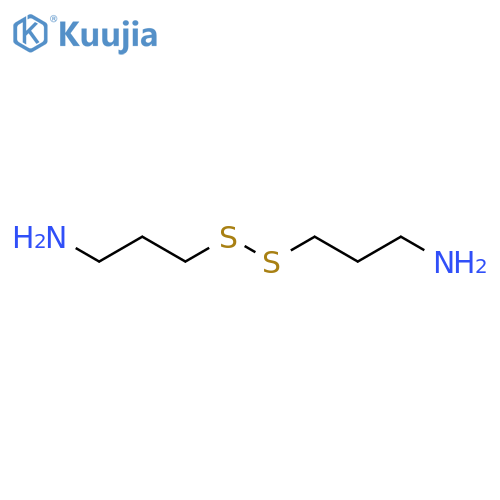Cas no 463-22-9 (homocystamine)

homocystamine structure
homocystamine 化学的及び物理的性質
名前と識別子
-
- homocystamine
- 3-(3-aminopropyldisulfanyl)propan-1-amine
- AKOS006295833
- 463-22-9
- SCHEMBL3062118
- DTXSID60196791
- EN300-6478218
- 3,3'-disulfanediylbis(propan-1-amine)
- 3-[(3-AMINOPROPYL)DISULFANYL]PROPAN-1-AMINE
- 1-Propanamine, 3,3'-dithiobis-
- aminopropyldisulfide
-
- インチ: InChI=1S/C6H16N2S2/c7-3-1-5-9-10-6-2-4-8/h1-8H2
- InChIKey: RSNVLCAXJNGKPQ-UHFFFAOYSA-N
- ほほえんだ: C(CN)CSSCCCN
計算された属性
- せいみつぶんしりょう: 180.075
- どういたいしつりょう: 180.075
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 7
- 複雑さ: 53.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 103Ų
じっけんとくせい
- 密度みつど: 1.107
- ふってん: 286.3 °C at 760 mmHg
- フラッシュポイント: 127 °C
- 屈折率: 1.563
homocystamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6478218-2.5g |
3-[(3-aminopropyl)disulfanyl]propan-1-amine |
463-22-9 | 2.5g |
$2071.0 | 2023-05-30 | ||
| Enamine | EN300-6478218-10.0g |
3-[(3-aminopropyl)disulfanyl]propan-1-amine |
463-22-9 | 10g |
$4545.0 | 2023-05-30 | ||
| Enamine | EN300-6478218-0.25g |
3-[(3-aminopropyl)disulfanyl]propan-1-amine |
463-22-9 | 0.25g |
$972.0 | 2023-05-30 | ||
| Enamine | EN300-6478218-5.0g |
3-[(3-aminopropyl)disulfanyl]propan-1-amine |
463-22-9 | 5g |
$3065.0 | 2023-05-30 | ||
| Enamine | EN300-6478218-0.1g |
3-[(3-aminopropyl)disulfanyl]propan-1-amine |
463-22-9 | 0.1g |
$930.0 | 2023-05-30 | ||
| Enamine | EN300-6478218-1.0g |
3-[(3-aminopropyl)disulfanyl]propan-1-amine |
463-22-9 | 1g |
$1057.0 | 2023-05-30 | ||
| Enamine | EN300-6478218-0.05g |
3-[(3-aminopropyl)disulfanyl]propan-1-amine |
463-22-9 | 0.05g |
$888.0 | 2023-05-30 | ||
| Enamine | EN300-6478218-0.5g |
3-[(3-aminopropyl)disulfanyl]propan-1-amine |
463-22-9 | 0.5g |
$1014.0 | 2023-05-30 |
homocystamine 関連文献
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
463-22-9 (homocystamine) 関連製品
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 857369-11-0(2-Oxoethanethioamide)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
推奨される供給者
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
